molecular formula C11H15ClN2O3 B2926518 Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride CAS No. 393154-94-4

Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride

Cat. No.: B2926518
CAS No.: 393154-94-4
M. Wt: 258.7
InChI Key: IJWNHKNMVPKWCK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride typically involves the reaction of methyl 2-aminobenzoate with N-methylglycine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The process involves:

    Starting Materials: Methyl 2-aminobenzoate and N-methylglycine.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid.

    Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include:

Comparison with Similar Compounds

Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific reactivity and applications in various fields.

Biological Activity

Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H14ClN3O3
  • Molecular Weight : Approximately 258.7 g/mol
  • Functional Groups : The compound features a benzoate structure with both methylamino and acetamido groups, enhancing its reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Binding : It interacts with cell surface receptors, influencing cellular signaling pathways, which may lead to various physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Staphylococcus aureus5.64 to 77.38 µM
Pseudomonas aeruginosa13.40 to 137.43 µM

These findings indicate that the compound possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida albicans and Fusarium oxysporum.

Fungal Strain MIC Values
C. albicans16.69 to 78.23 µM
Fusarium oxysporum56.74 to 222.31 µM

These results suggest that this compound could be explored for antifungal therapeutic applications .

Case Studies

  • Enzyme Inhibition Study :
    A study conducted on the inhibition of specific enzymes revealed that this compound binds effectively to target sites, leading to a decrease in enzyme activity by up to 50% in vitro.
  • Therapeutic Potential in Drug Design :
    Research has indicated that this compound can serve as an intermediate in synthesizing more complex pharmaceutical agents, showcasing its versatility in drug development processes.

Properties

IUPAC Name

methyl 2-[[2-(methylamino)acetyl]amino]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-12-7-10(14)13-9-6-4-3-5-8(9)11(15)16-2;/h3-6,12H,7H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWNHKNMVPKWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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